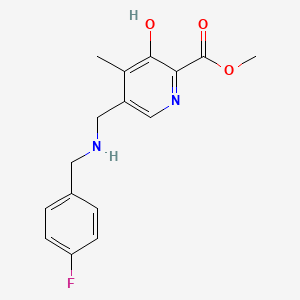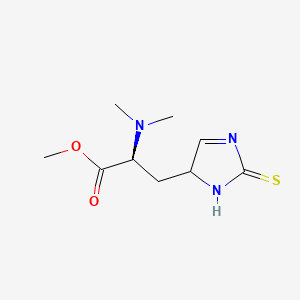
1-(1-(Benzyloxy)-3-phenylpropyl)-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Benzyloxy)-3-phenylpropyl)-3-methoxybenzene is an organic compound characterized by its unique structure, which includes a benzyloxy group, a phenylpropyl chain, and a methoxybenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Benzyloxy)-3-phenylpropyl)-3-methoxybenzene typically involves multi-step organic reactions. One common method includes the alkylation of 3-methoxybenzene with 1-(benzyloxy)-3-phenylpropyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-(Benzyloxy)-3-phenylpropyl)-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The phenylpropyl chain can be reduced to form a corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(1-(Benzyloxy)-3-phenylpropyl)-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-(Benzyloxy)-3-phenylpropyl)-3-methoxybenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the phenylpropyl chain can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparación Con Compuestos Similares
1-(Benzyloxy)-3-phenylpropane: Lacks the methoxy group, resulting in different chemical properties.
3-Methoxybenzyl alcohol: Lacks the phenylpropyl chain, affecting its reactivity and applications.
1-(Benzyloxy)-2-phenylethane: Has a shorter alkyl chain, influencing its physical and chemical behavior.
Uniqueness: 1-(1-(Benzyloxy)-3-phenylpropyl)-3-methoxybenzene is unique due to its combination of functional groups, which confer specific reactivity and interaction profiles. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C23H24O2 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1-methoxy-3-(3-phenyl-1-phenylmethoxypropyl)benzene |
InChI |
InChI=1S/C23H24O2/c1-24-22-14-8-13-21(17-22)23(16-15-19-9-4-2-5-10-19)25-18-20-11-6-3-7-12-20/h2-14,17,23H,15-16,18H2,1H3 |
Clave InChI |
FAPHLUGLAMPULG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(CCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4S)-4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12338274.png)


![4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile](/img/structure/B12338292.png)

![(2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B12338304.png)
![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B12338312.png)


![4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]-Benzenesulfonamide](/img/structure/B12338350.png)


![8bH-Cyclopenta[b]benzofuran-1,8b-diol, 3a-(1,3-benzodioxol-5-yl)-1,2,3,3a-tetrahydro-6,8-dimethoxy-3-phenyl-, (1R,3S,3aR,8bS)-](/img/structure/B12338362.png)
